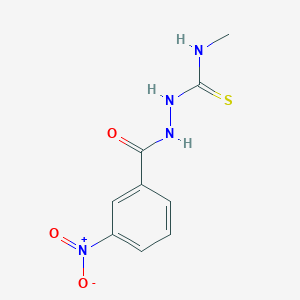

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-methyl-3-[(3-nitrobenzoyl)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3S/c1-10-9(17)12-11-8(14)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3,(H,11,14)(H2,10,12,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZRGMOKHOUUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of 3-nitrobenzoyl thiosemicarbazide derivatives

An In-Depth Technical Guide on the Biological Activity of 3-Nitrobenzoyl Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-nitrobenzoyl thiosemicarbazide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects.

Introduction to 3-Nitrobenzoyl Thiosemicarbazide Derivatives

Thiosemicarbazides are a class of compounds characterized by a thiosemicarbazide moiety (-NH-CS-NH-NH2). Their derivatives, particularly those incorporating aromatic and heterocyclic scaffolds, have been extensively studied for their wide range of biological activities. The incorporation of a 3-nitrobenzoyl group into the thiosemicarbazide scaffold can significantly influence the molecule's electronic properties and spatial arrangement, potentially enhancing its interaction with biological targets. The presence of the nitro group, an electron-withdrawing moiety, at the meta position of the benzoyl ring is of particular interest as it can modulate the compound's reactivity and bioavailability.[1]

The versatile nature of the thiosemicarbazide backbone allows for the synthesis of a vast library of derivatives with tailored biological activities. These compounds are known to form stable complexes with various metal ions, a property that is often linked to their mechanism of action.[1][2]

Synthesis of 3-Nitrobenzoyl Thiosemicarbazide Derivatives

The synthesis of 3-nitrobenzoyl thiosemicarbazide derivatives typically involves a multi-step process. A common synthetic route starts with the reaction of 3-nitrobenzoic acid with a suitable reagent to form an activated intermediate, which is then reacted with hydrazine hydrate to yield 3-nitrobenzohydrazide. Subsequent reaction with various isothiocyanates leads to the formation of the desired 3-nitrobenzoyl thiosemicarbazide derivatives.

Experimental Protocol: General Synthesis of 4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazides

This protocol outlines a general procedure for the synthesis of 4-aryl-1-(3-nitrobenzoyl)thiosemicarbazides.

Step 1: Synthesis of 3-Nitrobenzohydrazide

-

A mixture of 3-nitrobenzoic acid and thionyl chloride is refluxed for several hours.

-

The excess thionyl chloride is removed under reduced pressure to yield 3-nitrobenzoyl chloride.

-

The crude 3-nitrobenzoyl chloride is dissolved in a suitable solvent (e.g., ethanol) and slowly added to a solution of hydrazine hydrate at a low temperature (0-5 °C).

-

The reaction mixture is stirred for a specified period, and the resulting precipitate, 3-nitrobenzohydrazide, is collected by filtration, washed, and dried.

Step 2: Synthesis of 4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazides

-

A solution of 3-nitrobenzohydrazide in a suitable solvent (e.g., ethanol) is prepared.

-

An equimolar amount of the desired aryl isothiocyanate is added to the solution.

-

The reaction mixture is refluxed for several hours.[3]

-

Upon cooling, the solid product precipitates out and is collected by filtration.

-

The crude product is purified by recrystallization from an appropriate solvent.

Diagram: Synthetic Workflow for 3-Nitrobenzoyl Thiosemicarbazide Derivatives

Caption: General synthetic scheme for 4-aryl-1-(3-nitrobenzoyl)thiosemicarbazide derivatives.

Antimicrobial Activity

3-Nitrobenzoyl thiosemicarbazide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Mechanism of Action

The antimicrobial mechanism of thiosemicarbazide derivatives is multifaceted. One of the primary modes of action involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The thiosemicarbazide moiety can chelate metal ions that are essential cofactors for these enzymes, thereby disrupting their function.

In fungi, these derivatives can disrupt the integrity of the cell membrane and inhibit protein synthesis, ultimately leading to fungal cell death.[4] The presence of the 3-nitrobenzoyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell walls and membranes.

Diagram: Proposed Antimicrobial Mechanism of Action

Caption: Dual antimicrobial mechanism against bacteria and fungi.

Structure-Activity Relationship (SAR)

The antimicrobial activity of 3-nitrobenzoyl thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the aryl ring at the N4 position.

-

Electron-withdrawing groups on the N4-aryl ring can enhance antimicrobial activity.

-

The position of the nitro group on the benzoyl ring is crucial; the meta position often confers potent activity.[1]

-

The presence of halogens on the N4-aryl ring can also modulate the antimicrobial spectrum and potency.[3]

Antimicrobial Activity Data

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 3-Nitrobenzaldehyde Thiosemicarbazone Metal Complexes | Klebsiella pneumoniae, Salmonella typhimurium, MRSA, Candida albicans | Varies with metal ion | [1] |

| 4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazides | Gram-positive bacteria | 7.8 - 31.25 | [3] |

| Thiosemicarbazides with 3-chlorophenyl substituent | Staphylococcus aureus | 15.63 - 31.25 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various microbial strains can be determined using the broth microdilution method.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Thiosemicarbazide derivatives, including those with a 3-nitrobenzoyl moiety, have emerged as a promising class of anticancer agents. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to interfere with multiple cellular pathways.

Mechanism of Action

The anticancer mechanism of these compounds is complex and can involve several pathways:

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair. Thiosemicarbazones are known to be potent inhibitors of ribonucleotide reductase.[2][6]

-

Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells.[4]

-

Generation of Oxidative Stress: The redox activity of these compounds, particularly when complexed with metal ions, can lead to the generation of reactive oxygen species (ROS), which are toxic to cancer cells.[7]

-

Metal Chelation: Cancer cells have a high demand for iron. Thiosemicarbazones can chelate intracellular iron, disrupting iron-dependent metabolic processes and leading to cell death.[7]

Diagram: Anticancer Mechanism of Action

Caption: Multifaceted anticancer mechanisms of 3-nitrobenzoyl thiosemicarbazide derivatives.

In Vitro Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of thiosemicarbazone derivatives against a variety of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 4-Nitrobenzaldehyde Thiosemicarbazone | B16-F0, EAC | 2.80 - 7.59 | [8] |

| 3-Methoxybenzaldehyde Thiosemicarbazone | B16-F0, EAC | 2.82 - 14.25 | [8] |

| Quinoline-2-carboxaldehyde thiosemicarbazone copper(II) complex | Prostate cancer (PC-3, LNCaP) | Potent inhibitor | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential medicinal agents.

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 3-nitrobenzoyl thiosemicarbazide derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anticonvulsant Activity

Preliminary studies have indicated that some thiosemicarbazide derivatives possess anticonvulsant properties, making them potential candidates for the development of new antiepileptic drugs.

Preclinical Evaluation

The anticonvulsant activity of these compounds is typically evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. These tests represent different types of seizures and help to elucidate the potential mechanism of action.

Potential Mechanisms

The exact mechanism of anticonvulsant action is not fully understood but may involve modulation of GABAergic neurotransmission.[9][10] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can suppress neuronal hyperexcitability associated with seizures.

Conclusion and Future Perspectives

3-Nitrobenzoyl thiosemicarbazide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a larger library of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of disease to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the potential of these derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of 3-nitrobenzoyl thiosemicarbazide derivatives holds significant promise for the discovery of novel drugs to combat a range of diseases.

References

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. Available from: [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances - ScienceDirect. Available from: [Link]

-

Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC. Available from: [Link]

-

Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisciplinary applications - World News of Natural Sciences. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes - ResearchGate. Available from: [Link]

-

Thiosemicarbazone Metal Complexes: From Structure to Activity - Bentham Open. Available from: [Link]

-

Synthesis, in silico study, and anti-cancer activity of thiosemicarbazone derivatives - Springer. Available from: [Link]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC - NIH. Available from: [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs - Asian Journal of Chemistry. Available from: [Link]

-

Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review - Bentham Science. Available from: [Link]

-

Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments - PMC. Available from: [Link]

-

3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment - Progressive Color, Colorants and Coatings. Available from: [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC. Available from: [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC. Available from: [Link]

-

Effects of substituents on anticancer activity of thiosemicarbazone against MCF-7 human breast cancer cell line - bioRxiv. Available from: [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC. Available from: [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC. Available from: [Link]

-

Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed. Available from: [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis, characterization and anticancer screening of novel phenylbenzylidene thiosemicarbazone derivatives - Taylor & Francis. Available from: [Link]

-

Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole - ResearchGate. Available from: [Link]

-

The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC. Available from: [Link]

-

Antibacterial activity of thiosemicarbazide derivatives - Der Pharma Chemica. Available from: [Link]

-

Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC. Available from: [Link]

-

Structure-activity relationship of Cu(II) and Pd(II) thiosemicarbazone complexes with anticancer and antibacterial properties - ChemRxiv. Available from: [Link]

-

Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC. Available from: [Link]

-

Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed. Available from: [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Available from: [Link]

Sources

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. benthamopenarchives.com [benthamopenarchives.com]

- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.aalto.fi [research.aalto.fi]

- 9. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Nitrobenzoyl Hydrazinecarbothioamides in Oncology: A Technical Guide

This guide provides an in-depth technical exploration of nitrobenzoyl hydrazinecarbothioamides, a promising class of small molecules with significant therapeutic potential in oncology. We will delve into their chemical synthesis, molecular mechanisms of action, structure-activity relationships, and preclinical evidence supporting their further development as novel anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Emerging Role of Hydrazinecarbothioamides in Cancer Therapy

The search for novel, effective, and selective anticancer agents is a cornerstone of oncological research. Among the myriad of scaffolds explored, the hydrazinecarbothioamide core has emerged as a privileged structure, demonstrating a wide range of biological activities.[1][2] The incorporation of a nitrobenzoyl moiety into this scaffold has been shown to enhance cytotoxic and pro-apoptotic activities, making nitrobenzoyl hydrazinecarbothioamides a particularly interesting class of compounds for cancer treatment.

This guide will provide a comprehensive overview of the current understanding of these molecules, from their fundamental chemistry to their biological effects on cancer cells and in preclinical models.

Synthetic Strategies for Nitrobenzoyl Hydrazinecarbothioamides

The synthesis of nitrobenzoyl hydrazinecarbothioamides is typically achieved through a straightforward and efficient condensation reaction. The general synthetic route involves the reaction of a nitro-substituted benzohydrazide with an appropriate isothiocyanate.

A general procedure for the synthesis of these compounds is as follows: A solution of the desired nitrobenzohydrazide and an equimolar amount of a selected isothiocyanate in a suitable solvent, such as absolute ethanol, is heated under reflux for several hours.[3][4] Upon cooling, the resulting nitrobenzoyl hydrazinecarbothioamide product often precipitates out of the solution and can be purified by recrystallization.[3]

dot

Caption: General synthetic scheme for nitrobenzoyl hydrazinecarbothioamides.

The starting nitrobenzohydrazides can be prepared from the corresponding nitrobenzoic acids. For instance, m-nitrobenzoic acid can be converted to m-nitrobenzoyl chloride using thionyl chloride, which is then reacted with sodium azide to form m-nitrobenzazide.[5]

Molecular Mechanisms of Anticancer Activity

Nitrobenzoyl hydrazinecarbothioamides exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle.

Induction of Apoptosis

A key mechanism of action for this class of compounds is the induction of apoptosis in cancer cells. Studies have shown that nitro-substituted aroylhydrazones can trigger the intrinsic apoptotic pathway.[6] This pathway is characterized by the involvement of mitochondria and is regulated by the Bcl-2 family of proteins.

Western blot analysis of cancer cells treated with related hydrazone compounds has demonstrated an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[7]

dot

Caption: Proposed intrinsic apoptosis pathway induced by nitrobenzoyl hydrazinecarbothioamides.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry analysis has revealed that treatment with related hydrazone derivatives can lead to an accumulation of cells in the G0/G1 phase of the cell cycle.[8] This arrest denies the cell the opportunity to enter the S phase (DNA synthesis) and G2/M phase (mitosis), thereby halting proliferation.

Potential Targeting of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9] Several studies suggest that hydrazone derivatives may exert their anticancer effects by inhibiting this pathway.[10] Western blot analyses have shown that treatment with related compounds can decrease the phosphorylation levels of key proteins in this pathway, such as PI3K, Akt, and mTOR, as well as their downstream effectors like p70S6K and 4E-BP1.[11] Inhibition of this pathway can lead to decreased cell survival and proliferation, and can also sensitize cancer cells to other therapeutic agents.[11]

dot

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by nitrobenzoyl hydrazinecarbothioamides.

Structure-Activity Relationship (SAR)

The biological activity of nitrobenzoyl hydrazinecarbothioamides is significantly influenced by the substitution pattern on the benzoyl ring. The position of the nitro group (ortho, meta, or para) plays a crucial role in determining the compound's anticancer efficacy.

Studies on related nitro-substituted hydrazones have shown that the position of the nitro group affects their antiproliferative activity. For instance, in a series of N'-[(nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazides, the compound with a 4-nitro (para) substituent exhibited the highest antiproliferative potential against most cancer cell lines, with a particularly low IC50 value against the LN-229 glioblastoma cell line (0.77 µM).[12] The 2-nitro (ortho) substituted analog was most cytotoxic towards 769-P kidney cancer cells, while the 3-nitro (meta) derivative showed the least activity.[12] This suggests that the electronic and steric effects of the nitro group's position are critical for target interaction.

| Compound | Substitution | Target Cell Line | IC50 (µM) |

| 1 | 4-nitro (para) | LN-229 | 0.77[12] |

| 2 | 2-nitro (ortho) | 769-P | 45.42[12] |

| 3 | 3-nitro (meta) | H1563 | 70.94[12] |

These findings highlight the importance of the para-nitrophenyl moiety for potent and selective anticancer activity in this class of compounds.[12]

Preclinical In Vivo Studies

The therapeutic potential of nitrobenzoyl hydrazinecarbothioamides has been further validated in preclinical animal models. In vivo studies using BALB/c mice bearing 4T1 mammary carcinoma cells have demonstrated the antitumor efficacy of related hydrazide derivatives.[13] Intraperitoneal administration of these compounds led to a significant reduction in primary tumor growth.[13] Histopathological analysis of the tumors from treated mice revealed extensive inflammation, suggesting an immune response may also contribute to the antitumor effect.[13] Furthermore, a reduction in the size of secondary lung tumors and the presence of necrosis were observed, indicating a potential to inhibit metastasis.[13]

While these initial in vivo results are promising, further studies are required to fully characterize the pharmacokinetic and toxicological profiles of nitrobenzoyl hydrazinecarbothioamides to support their progression towards clinical development.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the cell cycle distribution of cancer cells treated with a test compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Test compound (nitrobenzoyl hydrazinecarbothioamide)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A and Triton X-100)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency. Treat the cells with various concentrations of the test compound and a vehicle control for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis for Apoptosis Markers

This protocol provides a general workflow for detecting changes in the expression of key apoptotic proteins.

Materials:

-

Treated and untreated cancer cell lysates

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-p-mTOR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[11][14]

Conclusion and Future Directions

Nitrobenzoyl hydrazinecarbothioamides represent a promising class of compounds with significant potential for development as novel anticancer agents. Their straightforward synthesis, coupled with their ability to induce apoptosis and cell cycle arrest in cancer cells, makes them attractive candidates for further investigation. The preliminary evidence suggesting their ability to modulate the PI3K/Akt/mTOR signaling pathway provides a strong rationale for their mechanism-based development.

Future research should focus on a more detailed elucidation of the structure-activity relationships, particularly concerning the influence of the nitro group's position and the nature of the substituent on the hydrazinecarbothioamide core. Comprehensive in vivo studies are crucial to establish the pharmacokinetic, pharmacodynamic, and safety profiles of lead compounds. Furthermore, a deeper understanding of their molecular targets and signaling pathways will be instrumental in identifying predictive biomarkers for patient stratification and designing effective combination therapies. The continued exploration of this chemical scaffold holds great promise for the future of oncology drug discovery.

References

-

Notoginsenoside R1 attenuates glucose-induced podocyte injury via the inhibition of apoptosis and the activation of autophagy through the PI3K/Akt/mTOR signaling pathway. ResearchGate. Available at: [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]

-

Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. MDPI. Available at: [Link]

-

Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PMC. Available at: [Link]

-

Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. PubMed. Available at: [Link]

-

Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. PMC. Available at: [Link]

-

Chemical structures of some reported anticancer agents. ResearchGate. Available at: [Link]

-

Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

-

The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress. Available at: [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Available at: [Link]

-

Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. PubMed. Available at: [Link]

-

Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. DergiPark. Available at: [Link]

-

Potential Involvement of PI3K/AKT Signaling Pathway in the Protective Effects of Rhinacanthus nasutus Against Diabetic Nephropathy-Induced Oxidative Stress. MDPI. Available at: [Link]

-

Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC. Available at: [Link]

-

Effects of DG on PI3K/AKT/mTOR signaling pathway of 42- and 46-week-old... ResearchGate. Available at: [Link]

-

Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen. PubMed. Available at: [Link]

-

m-NITROBENZAZIDE. Organic Syntheses. Available at: [Link]

-

Evaluating antitumor effect of a novel hydrazide derivative in mammalian mice model. ResearchGate. Available at: [Link]

-

Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. Available at: [Link]

-

Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death. PMC. Available at: [Link]

-

Inhibition of PI3K/Akt/mTOR signaling by natural products. SciSpace. Available at: [Link]

-

Hydrazinecarbothioamide group in the synthesis of heterocycles. Request PDF. Available at: [Link]

Sources

- 1. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unraveling the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of Hydrazinecarbothioamides

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are hydrazinecarbothioamides, a class of compounds also widely known as thiosemicarbazones. These molecules have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[1][2] This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms through which these agents exert their antimicrobial effects, offering insights for researchers and drug development professionals.

The antimicrobial prowess of hydrazinecarbothioamides is not attributed to a single mode of action but rather a combination of strategies that target vital cellular processes in microorganisms. The primary mechanisms that have been elucidated include the strategic chelation of essential metal ions, the targeted inhibition of critical enzymes involved in DNA synthesis, and the disruption of microbial membrane integrity. A recurring and pivotal theme in their activity is the significant enhancement of their biological effects upon forming complexes with transition metal ions.[3][4]

The Central Role of Metal Chelation: A Trojan Horse Strategy

A key characteristic of hydrazinecarbothioamides is their ability to act as efficient chelating agents, binding to essential metal ions within the microbial cell.[2] This chelation is not merely a sequestration of vital nutrients but often a critical step in activating the antimicrobial properties of the compound, a "Trojan Horse" strategy that turns essential metals into cellular toxins.

The hydrazinecarbothioamide scaffold possesses multiple donor atoms (typically nitrogen and sulfur) that can coordinate with transition metal ions such as iron (Fe), copper (Cu), and zinc (Zn).[3][5] This interaction can lead to the formation of stable metal complexes both in vitro and potentially in situ. The formation of these metal complexes is believed to enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.[3]

Disruption of Metal Homeostasis

By binding to intracellular metal ions, hydrazinecarbothioamides can disrupt the delicate balance of metal homeostasis within the microbial cell. This can lead to a cascade of detrimental effects, including the inhibition of metalloenzymes that are crucial for various metabolic pathways.

Catalyzing Oxidative Stress

Some metal complexes of hydrazinecarbothioamides are redox-active and can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals. This induced oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Experimental Protocol: Spectroscopic Analysis of Metal Complex Formation

This protocol outlines the use of UV-Visible spectroscopy to confirm the chelation of a metal ion by a hydrazinecarbothioamide.

Objective: To demonstrate the formation of a metal-ligand complex.

Materials:

-

Hydrazinecarbothioamide derivative

-

Metal salt solution (e.g., FeCl₃, CuSO₄)

-

Spectrophotometer-grade solvent (e.g., DMSO, ethanol)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the hydrazinecarbothioamide in the chosen solvent.

-

Prepare a stock solution of the metal salt in the same solvent.

-

Record the UV-Visible spectrum of the hydrazinecarbothioamide solution alone.

-

Perform a spectrophotometric titration by adding incremental amounts of the metal salt solution to the hydrazinecarbothioamide solution.

-

Record the UV-Visible spectrum after each addition.

-

Monitor for changes in the absorption spectrum, such as the appearance of new absorption bands or shifts (hypsochromic or bathochromic) in existing bands, which indicate the formation of a metal complex.[6]

-

The stoichiometry of the complex can be determined using methods like the molar ratio method.

dot

Caption: Metal chelation enhances membrane permeability and disrupts intracellular processes.

Sabotaging DNA Synthesis: Inhibition of Key Enzymes

A significant body of evidence points to the inhibition of enzymes essential for DNA replication and repair as a primary mechanism of action for hydrazinecarbothioamides, particularly their metal complexes.

Ribonucleotide Reductase (RNR) Inhibition

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[7] This makes RNR a prime target for antimicrobial and anticancer drugs. Several studies have demonstrated that hydrazinecarbothioamides, especially their iron complexes, are potent inhibitors of RNR.[1][8] The active form of the inhibitor is often proposed to be an iron complex formed in situ, which then binds to the R2 subunit of RNR, quenching the essential tyrosyl free radical required for enzyme activity.[7][8]

Experimental Protocol: Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a hydrazinecarbothioamide on RNR activity.

Objective: To determine the IC₅₀ value of a hydrazinecarbothioamide derivative against RNR.

Materials:

-

Purified RNR enzyme (R1 and R2 subunits)

-

Hydrazinecarbothioamide derivative

-

Substrate (e.g., [¹⁴C]-CDP or ATP)

-

Assay buffer (containing buffer salts, dithiothreitol (DTT), and magnesium acetate)

-

Quenching solution (e.g., perchloric acid)

-

Scintillation counter and cocktail

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNR subunits, and varying concentrations of the hydrazinecarbothioamide inhibitor.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Incubate the reaction for a defined period at an optimal temperature (e.g., 37°C).

-

Stop the reaction by adding the quenching solution.

-

Separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., using an ion-exchange column).

-

Quantify the amount of product formed using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

Topoisomerase Inhibition

Bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and recombination.[8] Several studies have identified thiosemicarbazide derivatives as inhibitors of these enzymes.[8][10] For instance, certain derivatives have been shown to significantly inhibit the supercoiling activity of Staphylococcus aureus DNA gyrase.[8] The proposed mechanism involves the binding of the compounds to the enzyme-DNA complex, thereby stabilizing the cleavage complex and leading to double-strand DNA breaks.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol describes a method to evaluate the inhibition of DNA gyrase supercoiling activity.

Objective: To determine if a hydrazinecarbothioamide derivative inhibits the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Hydrazinecarbothioamide derivative

-

Assay buffer (containing ATP, MgCl₂, KCl, and buffer salts)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, DNA gyrase, and different concentrations of the hydrazinecarbothioamide.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reactions by adding a loading dye containing a protein denaturant (e.g., SDS).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.[11]

dot

Caption: Inhibition of key enzymes in DNA synthesis and maintenance.

Breaching the Defenses: Membrane Disruption

The microbial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Disruption of this membrane is a rapid and effective antimicrobial strategy. While less definitively characterized for hydrazinecarbothioamides compared to enzyme inhibition, evidence suggests that they can interfere with membrane function.

The proposed mechanism involves the insertion of the lipophilic portions of the molecule into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components. This effect is often enhanced by metal complexation, which increases the overall lipophilicity of the compound.[3]

For fungi, the mechanism may involve interference with ergosterol biosynthesis, a key component of the fungal cell membrane, leading to membrane instability.

Experimental Protocol: Membrane Permeability Assay (using Propidium Iodide)

This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Objective: To determine if a hydrazinecarbothioamide derivative increases microbial membrane permeability.

Materials:

-

Microbial cell culture (e.g., E. coli, S. aureus)

-

Hydrazinecarbothioamide derivative

-

Propidium iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Wash and resuspend the cells in PBS.

-

Treat the cell suspension with different concentrations of the hydrazinecarbothioamide. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

Add PI to each sample.

-

Incubate for a short period in the dark.

-

Measure the fluorescence intensity using a fluorometer or visualize the stained cells using a fluorescence microscope.

-

An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.[12]

Structure-Activity Relationship (SAR)

The antimicrobial activity of hydrazinecarbothioamides is highly dependent on their chemical structure. Key structural features that influence their efficacy include:

-

The Aldehyde/Ketone Moiety: The nature of the aromatic or heterocyclic ring attached to the azomethine carbon significantly impacts activity. Electron-withdrawing or -donating groups on this ring can modulate the electronic properties and lipophilicity of the molecule.[6]

-

Substituents on the Hydrazinecarbothioamide Backbone: Modifications at the N4-position of the thiosemicarbazide moiety can influence the compound's geometry and its ability to coordinate with metal ions, thereby affecting its biological activity.[13]

-

Metal Ion: The choice of the metal ion in pre-formed complexes can dramatically alter the antimicrobial spectrum and potency. For instance, copper complexes have often shown superior broad-spectrum efficacy.[4]

-

Lipophilicity: A crucial factor influencing the ability of these compounds to cross the microbial membrane. An optimal balance of hydrophilic and lipophilic properties is necessary for effective antimicrobial activity.[14]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Hydrazinecarbothioamide Derivatives

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | Various Cancer Cell Lines (IC₅₀) | Varies | [15] |

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide | HeLa | 1.8 µM (IC₅₀) | [16] |

| Cu(II) complex of 2-(butan-2-ylidene) hydrazinecarbothioamide | S. aureus | 6.25 | [17] |

| Zn(II) complex of 2-(butan-2-ylidene) hydrazinecarbothioamide | E. coli | 12.5 | [17] |

Conclusion and Future Perspectives

Hydrazinecarbothioamides represent a versatile class of antimicrobial agents with a desirable multi-target mechanism of action that can help combat the development of drug resistance. Their ability to chelate metal ions, inhibit essential enzymes like ribonucleotide reductase and topoisomerases, and potentially disrupt microbial membranes makes them attractive candidates for further development.

Future research should focus on:

-

Detailed Mechanistic Studies: Employing advanced techniques like cryo-electron microscopy to visualize the interaction of these compounds with their molecular targets and microbial membranes.[18][19]

-

Rational Drug Design: Leveraging the growing body of structure-activity relationship data to design novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of hydrazinecarbothioamides with existing antimicrobial agents to develop more effective treatment regimens.

-

Toxicology Studies: Thoroughly evaluating the toxicity of these compounds, particularly their effects on mitochondrial function, to ensure their safety for clinical use.[20][21]

By continuing to unravel the intricate mechanisms of action of hydrazinecarbothioamides, the scientific community can pave the way for the development of a new generation of antimicrobial drugs to address the urgent global health threat of antibiotic resistance.

References

-

Pre-formed iron-thiosemicarbazone chelates as ribonucleotide reductase inhibitors. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link].

- Janecka, A., et al. (2015). Biological evaluation and molecular modelling study of thiosemicarbazide derivatives as bacterial type IIA topoisomerases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-970.

- Feun, L., et al. (2016). Phase I and Pharmacokinetic Study of the Ribonucleotide Reductase Inhibitor, 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone, Administered by 96-Hour Intravenous Continuous Infusion. Journal of Clinical Oncology, 34(27), 3291-3297.

- Panda, S. S., & Girgis, A. S. (2001). Syntheses and Antitumor Activities of Potent Inhibitors of Ribonucleotide Reductase 3-Amino-4-Methylpyridine-2-Carboxaldehyde-Thiosemicarba-zone (3-Amp), 3-Amino-Pyridine-2-Carboxaldehyde-Thiosemicarbazone (3-Ap) and its Water-Soluble Prodrugs. Current Medicinal Chemistry, 8(2), 127-151.

- Kowalczyk, A., et al. (2021). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. International Journal of Molecular Sciences, 22(8), 3881.

-

Inhibitory activity (IC50, (µM)) of thiosemicarbazide derivatives 1–8 against bacterial DNA topoisomerases. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link].

- Savini, F., et al. (2018). Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics. Frontiers in Cellular and Infection Microbiology, 8, 189.

- Janecka, A., et al. (2015). Biological evaluation and molecular modelling study of thiosemicarbazide derivatives as bacterial type IIA topoisomerases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-970.

- Ahmed, A. A., & Al-Amiery, A. A. (2012). Synthesis, Characterization, Theoretical Crystal Structure, and Antibacterial Activities of Some Transition Metal Complexes of the Thiosemicarbazone (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide. Journal of Chemistry, 2013, 483101.

-

Biophysical characterization of peptide–membrane interactions. (2018). Taylor & Francis Online. Retrieved February 21, 2026, from [Link].

- Roldán-Martín, A., et al. (2026). Biophysical approaches to antimicrobial peptide-membrane characterization. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1868(1), 184499.

- Maliszewska, J., et al. (2015). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Archiv der Pharmazie, 348(3), 186-196.

-

Korkmaz, G., & Çakır, U. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. Retrieved February 21, 2026, from [Link].

-

Structure-activity relationship of Cu(II) and Pd(II) thiosemicarbazone complexes with anticancer and antibacterial properties. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link].

-

Qamar, H. M. G., et al. (2025). Antibacterial Activity of Transition Metal Complexes of 2-(2-Hydroxybenzylidene) Hydrazinecarbothioamide. ResearchGate. Retrieved February 21, 2026, from [Link].

- Garbacz, P., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(1), 234.

-

Structure activity relationship of the synthesized thiosemicarbazones. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link].

- Sharma, S., et al. (2021). Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment. Anti-Cancer Agents in Medicinal Chemistry, 21(3), 362-376.

-

Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Complex. (2018). Semantic Scholar. Retrieved February 21, 2026, from [Link].

- Ehinger, J., et al. (2025). Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration. International Journal of Molecular Sciences, 26(11), 5897.

-

Synthesis, Characterization and Antimicrobial Studies of a Hydrazide Hydrazone Ligand Derived from 2-Pyridinecarboxaldehyde and 4-Hydroxybenzohydrazide and its Ni(II) and Cu(II) Complexes. (2026). RSIS International. Retrieved February 21, 2026, from [Link].

- Zhang, Y., et al. (2023). Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography.

-

Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link].

-

Gobis, K., et al. (2025). Synthesis, antimicrobial activity, and determination of the lipophilicity of ((cyclohex-3-enylmethylene)hydrazinyl)thiazole derivatives. ResearchGate. Retrieved February 21, 2026, from [Link].

-

Korkmaz, G., & Çakır, U. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. Retrieved February 21, 2026, from [Link].

-

Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. (2025). MDPI. Retrieved February 21, 2026, from [Link].

- Głowacka, I. E., et al. (2015).

-

Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. (2024). R Discovery. Retrieved February 21, 2026, from [Link].

-

Dogan, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link].

-

Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. (2021). ResearchGate. Retrieved February 21, 2026, from [Link].

-

Investigating potential mitochondrial mechanisms of, and understanding the effect of mitochondrial genome on, antimicrobial-induced liver injury. (2024). The University of Liverpool Repository. Retrieved February 21, 2026, from [Link].

-

Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance. (n.d.). PMC. Retrieved February 21, 2026, from [Link].

-

Cryo-EM as a tool to study bacterial efflux systems and the membrane proteome. (2021). PMC. Retrieved February 21, 2026, from [Link].

-

A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity. (n.d.). PMC. Retrieved February 21, 2026, from [Link].

-

Synthesis, structural characterization, DNA binding activity studies of Cu(II), Ni(II) and Zn(II) metal complexes. (n.d.). Der Pharma Chemica. Retrieved February 21, 2026, from [Link].

-

Synthesis, structural characterization, DNA/HSA binding, molecular docking and anticancer studies of some D-Luciferin complexes. (n.d.). Arabian Journal of Chemistry. Retrieved February 21, 2026, from [Link].

-

Cryo-EM uncovers how E. coli maintains its drug-resistant membrane. (2025). NUS Chemistry. Retrieved February 21, 2026, from [Link].

-

Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. (2023). PMC. Retrieved February 21, 2026, from [Link].

-

EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. (n.d.). Farmacia Journal. Retrieved February 21, 2026, from [Link].

-

DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone and (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazone. (2023). European Review for Medical and Pharmacological Sciences. Retrieved February 21, 2026, from [Link].

- Landman, D., et al. (2021). Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin. Journal of Antimicrobial Chemotherapy, 76(9), 2333-2341.

- van der Weerden, N. L., & Anderson, M. A. (2021). Membrane-Interacting Antifungal Peptides. Frontiers in Cell and Developmental Biology, 9, 658821.

-

Assessing mitochondrial dysfunction in cells. (2025). ResearchGate. Retrieved February 21, 2026, from [Link].

- Zhang, Y., et al. (2023). Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography.

-

Ehinger, J., et al. (n.d.). Mitochondrial toxicity of antibiotics in inner ear-derived cultured murine cells. MKON. Retrieved February 21, 2026, from [Link].

Sources

- 1. Frontiers | Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells [frontiersin.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Antimicrobial Studies of a Hydrazide Hydrazone Ligand Derived from 2-Pyridinecarboxaldehyde and 4-Hydroxybenzohydrazide and its Ni(II) and Cu(II) Complexes | IJRIAS [rsisinternational.org]

- 5. Synthesis, Characterization, Theoretical Crystal Structure, and Antibacterial Activities of Some Transition Metal Complexes of the Thiosemicarbazone (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis [mdpi.com]

- 16. Synthesis, characterization, DNA binding interactions, DFT calculations, and Covid-19 molecular docking of novel bioactive copper(I) complexes developed via unexpected reduction of azo-hydrazo ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cryo-EM as a tool to study bacterial efflux systems and the membrane proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.mkon.nu [files.mkon.nu]

Technical Guide: Toxicity Profile and Risk Assessment of Nitro-Substituted Thiosemicarbazides

Executive Summary

Nitro-substituted thiosemicarbazides represent a paradoxical class of pharmacophores in medicinal chemistry. While the thiosemicarbazide moiety (

This guide provides a structural analysis of these toxicity mechanisms, detailed evaluation protocols, and mitigation strategies for researchers engaged in lead optimization.

The Chemical Basis of Toxicity: A Dual-Mechanism Threat

The toxicity of nitro-substituted thiosemicarbazides is not singular; it arises from the synergistic convergence of two distinct chemical events: Nitro-Bioactivation and Redox-Active Metal Chelation .

The Nitro-Reduction Cycle (The "Red Flag")

The nitro group is a structural alert (toxicophore). In hypoxic environments (common in solid tumors or bacterial microenvironments), nitro-aromatics undergo enzymatic reduction by nitroreductases (NTRs).

-

Type I Reduction (One-electron): Produces a nitro-anion radical (

). In the presence of oxygen, this radical enters a futile redox cycle, regenerating the parent nitro compound and releasing a superoxide anion ( -

Type II Reduction (Two-electron): Sequentially reduces the nitro group to a nitroso (

), hydroxylamine (

The Thiosemicarbazide Chelation Effect

The thiosemicarbazide core acts as a tridentate ligand (N,N,S donor set). It avidly chelates transition metals like Iron (Fe) and Copper (Cu).

-

Fenton Chemistry: The resulting complex is often redox-active.[2] By cycling iron between

and

Visualization: The Toxicological Cascade

The following diagram illustrates the convergence of these two pathways leading to cellular damage.

Figure 1: Convergence of nitro-reduction and metal chelation pathways leading to genotoxicity and mitochondrial dysfunction.

Genotoxicity Profile: The Ames Test Reality

Nitro-substituted thiosemicarbazides are frequently Ames Positive , particularly in Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

Mechanism of Mutagenicity

The genotoxicity is strictly linked to the metabolic activation of the nitro group.

-

S9 Fraction Dependence: While some nitro compounds are direct-acting mutagens, most require metabolic activation (S9 liver fraction) to generate the reactive hydroxylamine species.

-

Strain Specificity: Strains deficient in nitroreductase (e.g., TA98NR) often show reduced mutagenicity, confirming the nitro group as the culprit.

Quantitative Structure-Toxicity Relationships (QSTR)

-

Positioning: Nitro groups in the para position generally exhibit higher mutagenic potential than ortho substituents due to steric accessibility for nitroreductases.

-

Linker Length: Increasing the chain length of the thiosemicarbazide tail can sometimes reduce mutagenicity by altering the molecule's fit within the DNA major groove, though this often compromises potency.

Experimental Protocols for Toxicity Evaluation

To validate the safety profile of a new derivative, the following tiered assay system is recommended.

Tier 1: High-Throughput Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 and Selectivity Index (SI).

Protocol:

-

Cell Seeding: Seed HepG2 (liver model) and HFF-1 (normal fibroblast) cells at

cells/well in 96-well plates. -

Compound Preparation: Dissolve thiosemicarbazide derivative in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.5%).

-

Critical Step: Nitro compounds can precipitate in aqueous media; ensure solubility check via turbidity measurement.

-

-

Incubation: Treat cells for 24h and 48h.

-

Dye Addition: Add MTT reagent (0.5 mg/mL) for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm.

-

Analysis: Calculate Selectivity Index (

). An

Tier 2: Mutagenicity Screening (Modified Ames Test)

Purpose: Assess DNA damage potential.

Protocol:

-

Strains: Use S. typhimurium TA98 and TA100.[3]

-

Activation: Perform assay +/- S9 rat liver fraction (10% v/v).

-

Pre-incubation Method:

-

Mix 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (or buffer).

-

Incubate at 37°C for 20 minutes (shaking). This step is crucial for nitro-compounds to allow enzymatic reduction.

-

-

Plating: Add 2.0 mL molten top agar (with trace histidine/biotin) and pour onto minimal glucose agar plates.

-

Scoring: Count revertant colonies after 48h.

-

Criteria: A 2-fold increase in colonies over solvent control is considered Positive .

Tier 3: Oxidative Stress Assessment (DCFH-DA Assay)

Purpose: Confirm ROS generation mechanism.

Protocol:

-

Loading: Load cells with

DCFH-DA probe for 30 min. -

Treatment: Expose to

concentration of the nitro-thiosemicarbazide. -

Measurement: Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 3h, and 6h.

-

Control: Use N-acetylcysteine (NAC) as a scavenger control. If NAC rescues viability, toxicity is ROS-driven.

Strategic Mitigation: Designing Safer Derivatives

The goal is to retain the pharmacophore while dampening the nitro-toxicity.

| Strategy | Chemical Modification | Rationale |

| Bioisosteric Replacement | Replace | Retains electron-withdrawing character but eliminates nitro-reduction pathway. |

| Steric Hindrance | Add bulky groups (e.g., methyl) ortho to the nitro group. | Hinders the approach of nitroreductase enzymes, reducing bioactivation rate. |

| Redox Potential Tuning | Modify the thiosemicarbazide N-terminus with electron-donating groups. | Shifts the reduction potential, making the nitro group less likely to accept electrons. |

| Soft Drug Design | Incorporate a hydrolyzable ester linkage. | Ensures rapid metabolic clearance of the compound before toxic metabolites accumulate. |

Visualization: Lead Optimization Workflow

This workflow guides the decision-making process when a nitro-thiosemicarbazide shows promise but exhibits toxicity.

Figure 2: Decision tree for optimizing nitro-substituted thiosemicarbazides to mitigate genotoxicity.

References

-

Denny, W. A., & Palmer, B. D. (2010). Nitro-group containing drugs: Bioreductive activation and toxicity. Journal of Medicinal Chemistry.

-

Richardson, D. R., et al. (2018). The role of oxidative stress in activity of anticancer thiosemicarbazones. Oncotarget.[4]

-

Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

-

Kovacic, P., & Somanathan, R. (2014).[5] Nitro aromatic compounds: Electrochemistry, toxicity, and mechanism. Journal of Applied Toxicology.

-

Serda, M., et al. (2017). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs. Biomedicine & Pharmacotherapy.[2][5][6]

Sources

- 1. Oxidative stress induced by a copper-thiosemicarbazone complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of 3-Nitrobenzoyl Hydrazinecarbothioamide via the Reflux Method

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-nitrobenzoyl hydrazinecarbothioamide, a molecule of interest in medicinal chemistry and drug development due to its thiosemicarbazide core. Thiosemicarbazides and their derivatives are recognized as crucial pharmacophores, exhibiting a wide range of biological activities.[1][2] The protocol herein details the reflux condensation method, a robust and efficient technique for the acylation of thiosemicarbazide with 3-nitrobenzoyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and reliable results.

Introduction and Scientific Rationale

Thiosemicarbazides are versatile building blocks in the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are prominent in many pharmacologically active agents.[1][3][4] The title compound, 3-nitrobenzoyl hydrazinecarbothioamide, combines the thiosemicarbazide moiety with a nitrophenyl group, making it a valuable intermediate for creating novel therapeutic candidates. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties and biological activity of the molecule and can also serve as a handle for further chemical transformations, such as reduction to an amino group.

The reflux method is selected for this synthesis due to its efficiency in driving the reaction to completion. By maintaining the reaction at the boiling point of the solvent, the rate of reaction is significantly increased, typically leading to higher yields and shorter reaction times compared to room temperature methods. Ethanol is chosen as the solvent for its ability to dissolve both reactants and its relatively high boiling point, which is suitable for this condensation reaction.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic acyl substitution reaction. The terminal amino group (-NH₂) of thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final amide product.

Visualized Reaction Mechanism

The diagram below illustrates the step-by-step molecular transformation.

Caption: Step-by-step experimental workflow diagram.

Materials, Reagents, and Apparatus

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity (per run) | Supplier |

| 3-Nitrobenzoyl chloride | 121-90-4 | 185.56 | 1.86 g (10 mmol) | Sigma-Aldrich, etc. |

| Thiosemicarbazide | 79-19-6 | 91.13 | 0.91 g (10 mmol) | Loba Chemie, etc. [5] |

| Absolute Ethanol | 64-17-5 | 46.07 | 50 mL | Fisher Scientific, etc. |

| Distilled Water | 7732-18-5 | 18.02 | As needed | In-house |

Laboratory Apparatus

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Dropping funnel

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter flask assembly

-

Vacuum pump or aspirator

-

Whatman filter paper

-

Glass stirring rod

-

Spatula

-

Analytical balance

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

Safety and Handling Precautions

This protocol involves hazardous materials. Adherence to strict safety procedures is mandatory. The experiment should be conducted inside a certified chemical fume hood.

-

3-Nitrobenzoyl Chloride: Corrosive and moisture-sensitive. [6]Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate gloves (nitrile or neoprene), safety goggles, and a lab coat. [6]In case of contact, immediately flush the affected area with copious amounts of water. * Thiosemicarbazide: Toxic if swallowed or in contact with skin. [7]It is a suspected mutagen. Avoid inhalation of dust and direct contact with skin or eyes. [7][8]Wear gloves, goggles, and a dust mask when handling the solid.

-

Ethanol: Flammable liquid and vapor. Keep away from open flames and heat sources.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local hazardous waste regulations. Do not pour organic solvents or reaction residues down the drain.

Detailed Experimental Protocol

-

Preparation of Reactants:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.91 g (10 mmol) of thiosemicarbazide in 30 mL of absolute ethanol. Stir until a clear solution is obtained. Gentle warming may be required.

-

In a separate beaker, dissolve 1.86 g (10 mmol) of 3-nitrobenzoyl chloride in 20 mL of absolute ethanol.

-

-

Reaction Setup:

-

Place the round-bottom flask containing the thiosemicarbazide solution on a heating mantle.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Transfer the 3-nitrobenzoyl chloride solution to a dropping funnel and place it on top of the condenser.

-

-

Reaction Execution:

-

Begin stirring the thiosemicarbazide solution.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the flask over a period of 15-20 minutes. A precipitate may begin to form immediately.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Product Isolation and Purification:

-

After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker containing 150 mL of ice-cold distilled water while stirring vigorously. This will cause the product to precipitate out completely.

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid on the filter paper with several portions of cold distilled water (3 x 30 mL) to remove any unreacted starting materials and inorganic byproducts.

-

Press the solid as dry as possible on the filter paper.

-

-

Drying:

-

Transfer the white/pale yellow solid to a pre-weighed watch glass.

-

Dry the product in a vacuum oven at 50-60 °C for 4-6 hours or until a constant weight is achieved.

-

Calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.

-

Characterization of 3-Nitrobenzoyl Hydrazinecarbothioamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Parameter | Expected Result | Rationale / Key Features |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | Approx. 205-208 °C (Decomposition) | A sharp melting point range indicates high purity. |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching)~1670 (C=O stretching, Amide I)~1530 & ~1350 (N-O stretching, NO₂)~1250 (C=S stretching) | Confirms the presence of key functional groups. [9] |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, -CO-NH-)~9.5 (s, 1H, -CS-NH-)~8.7 (t, 1H, Ar-H)~8.4 (dd, 2H, Ar-H)~7.8 (t, 1H, Ar-H)~8.3 (br s, 2H, -NH₂) | Provides structural confirmation by showing protons in their respective chemical environments. [9] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~178 (C=S)~165 (C=O)~148 (Ar C-NO₂)~120-135 (Aromatic Carbons) | Identifies the carbon skeleton of the molecule. [9] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive 3-nitrobenzoyl chloride due to hydrolysis.2. Insufficient reflux time or temperature. | 1. Use freshly opened or purified 3-nitrobenzoyl chloride.<[10]br>2. Ensure the mixture is actively refluxing and extend the reaction time. |